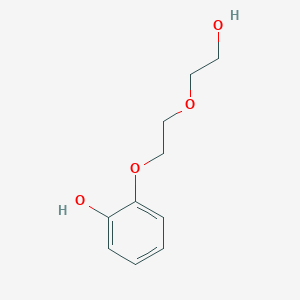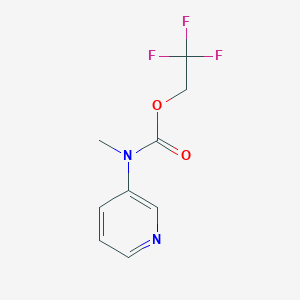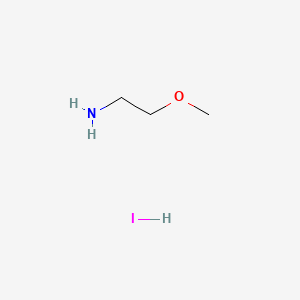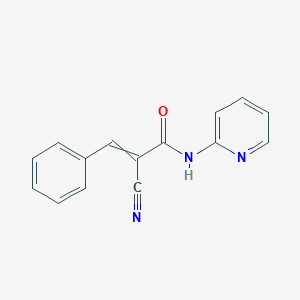
Bis(acetate ion); triphenylbismuthanebis(ylium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(acetate ion); triphenylbismuthanebis(ylium) is a complex organobismuth compound. Organobismuth compounds are known for their unique properties and applications in various fields, including organic synthesis, catalysis, and medicine. This compound, in particular, features a bismuth center coordinated with acetate ions and triphenyl groups, making it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(acetate ion); triphenylbismuthanebis(ylium) typically involves the reaction of triphenylbismuth with acetic acid or its derivatives under controlled conditions. One common method is to react triphenylbismuth dichloride with sodium acetate in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques like NMR and IR spectroscopy to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for bis(acetate ion); triphenylbismuthanebis(ylium) are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(acetate ion); triphenylbismuthanebis(ylium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: It can be reduced to lower oxidation state bismuth species.
Substitution: The acetate ions can be substituted with other ligands, such as halides or other carboxylates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions with halides or other carboxylates are typically carried out in organic solvents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth(V) compounds, while substitution reactions can produce various bismuth carboxylates .
Scientific Research Applications
Bis(acetate ion); triphenylbismuthanebis(ylium) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-bismuth bonds.
Biology: The compound’s unique properties make it useful in studying biological systems, especially in understanding metal-ligand interactions.
Medicine: Organobismuth compounds, including this one, are explored for their potential therapeutic applications, such as antimicrobial and anticancer agents.
Industry: It is used in catalysis for various industrial processes, including polymerization and oxidation reactions
Mechanism of Action
The mechanism by which bis(acetate ion); triphenylbismuthanebis(ylium) exerts its effects involves its ability to interact with various molecular targets. The bismuth center can coordinate with different ligands, influencing the reactivity and stability of the compound. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The acetate ions and triphenyl groups also play a role in stabilizing the compound and facilitating its interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Triphenylbismuth dichloride: Similar in structure but with chloride ions instead of acetate.
Bismuth(III) acetate: Contains bismuth coordinated with acetate ions but lacks the triphenyl groups.
Triphenylbismuth: A simpler compound with only triphenyl groups attached to the bismuth center .
Uniqueness
Bis(acetate ion); triphenylbismuthanebis(ylium) is unique due to its combination of acetate ions and triphenyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C22H21BiO4 |
|---|---|
Molecular Weight |
558.4 g/mol |
IUPAC Name |
triphenylbismuth(2+);diacetate |
InChI |
InChI=1S/3C6H5.2C2H4O2.Bi/c3*1-2-4-6-5-3-1;2*1-2(3)4;/h3*1-5H;2*1H3,(H,3,4);/q;;;;;+2/p-2 |
InChI Key |
UXYBKDNBDQNDNV-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)[Bi+2](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(3,4-dichlorophenyl)methoxy]amine](/img/structure/B12510632.png)



![(3aR,3a'R,8aS,8a'S)-2,2'-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole]](/img/structure/B12510658.png)

![2-[1,2-Diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12510664.png)

![2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide](/img/structure/B12510673.png)

![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B12510677.png)
![N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12510690.png)

![2-Amino-3-({[2-(4-chlorophenoxy)phenyl]methylidene}amino)-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B12510705.png)
